molecular formula C14H8BrF B13640202 9-Bromo-10-fluorophenanthrene

9-Bromo-10-fluorophenanthrene

Katalognummer: B13640202
Molekulargewicht: 275.11 g/mol
InChI-Schlüssel: NSQBZHZDTRPDPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-10-fluorophenanthrene is a halogenated polycyclic aromatic hydrocarbon with the molecular formula C14H8BrF This compound features a bromine atom at the ninth position and a fluorine atom at the tenth position on the phenanthrene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-10-fluorophenanthrene typically involves the bromination and fluorination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a solvent like carbon tetrachloride under reflux conditions. The resulting 9-bromophenanthrene is then subjected to fluorination using a fluorinating agent such as silver fluoride or cesium fluoride in a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Bromo-10-fluorophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted phenanthrenes depending on the nucleophile used.

    Oxidation Products: Phenanthrenequinones.

    Reduction Products: Dihydro derivatives of phenanthrene

Wissenschaftliche Forschungsanwendungen

9-Bromo-10-fluorophenanthrene has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 9-Bromo-10-fluorophenanthrene involves its interaction with various molecular targets and pathways. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s fluorescence properties also make it useful as a probe for studying molecular interactions and cellular dynamics .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound’s unique combination of bromine and fluorine atoms imparts distinct chemical properties, making it more versatile in various chemical reactions and applications. Its dual halogenation enhances its reactivity and allows for the synthesis of a wider range of derivatives compared to its mono-halogenated counterparts .

Eigenschaften

Molekularformel

C14H8BrF

Molekulargewicht

275.11 g/mol

IUPAC-Name

9-bromo-10-fluorophenanthrene

InChI

InChI=1S/C14H8BrF/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H

InChI-Schlüssel

NSQBZHZDTRPDPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.